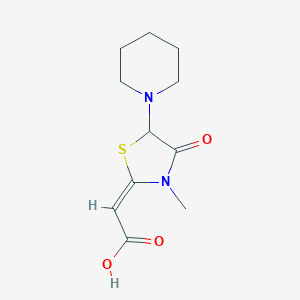
Dibutoxybis(methacrylato)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutoxybis(methacrylato)titanium is a titanium-based organometallic compound with the chemical formula C16H28O6Ti . This compound is known for its applications in polymer chemistry, particularly as a crosslinking agent and additive to enhance the properties of polymer materials . It is also used in coatings, inks, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutoxybis(methacrylato)titanium can be synthesized through the reaction of titanium tetrachloride with methacrylic acid and butanol. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
TiCl4+2CH2=C(CH3)COOH+2C4H9OH→Ti(OCOC(CH3)=CH2)2(OC4H9)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The product is then purified through distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dibutoxybis(methacrylato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Substitution: It can undergo substitution reactions where the butoxy or methacrylato groups are replaced by other ligands.
Polymerization: The methacrylato groups can participate in polymerization reactions, forming crosslinked polymer networks.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alcohols, amines, and other nucleophiles can be used.
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperatures.
Major Products
Oxidation: Titanium dioxide (TiO2) and other titanium oxides.
Substitution: Various substituted titanium compounds.
Polymerization: Crosslinked polymer networks with enhanced mechanical properties.
Scientific Research Applications
Dibutoxybis(methacrylato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of advanced polymer materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Explored for its antimicrobial properties and potential use in medical implants.
Industry: Utilized in coatings, adhesives, and inks to improve their performance and durability
Mechanism of Action
The mechanism by which dibutoxybis(methacrylato)titanium exerts its effects involves the interaction of its titanium center with various molecular targets. In polymerization reactions, the methacrylato groups participate in free radical polymerization, leading to the formation of crosslinked networks. In biomedical applications, the titanium center can interact with biological molecules, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Titanium dioxide (TiO2): Widely used in photocatalysis and as a pigment.
Titanium tetraisopropoxide (TTIP): Used in the synthesis of titanium-based materials and as a precursor for titanium dioxide.
Titanium(IV) butoxide: Used in the preparation of titanium dioxide and other titanium-based materials.
Uniqueness
Dibutoxybis(methacrylato)titanium is unique due to its dual functionality as both a crosslinking agent and a titanium source. This dual functionality allows it to enhance the mechanical properties of polymers while also providing the benefits of titanium-based compounds, such as antimicrobial properties and biocompatibility .
Properties
CAS No. |
18328-57-9 |
|---|---|
Molecular Formula |
C16H32O6Ti |
Molecular Weight |
368.29 g/mol |
IUPAC Name |
butan-1-ol;2-methylprop-2-enoic acid;titanium |
InChI |
InChI=1S/2C4H6O2.2C4H10O.Ti/c2*1-3(2)4(5)6;2*1-2-3-4-5;/h2*1H2,2H3,(H,5,6);2*5H,2-4H2,1H3; |
InChI Key |
VYUKAMFARATINH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO.CCCCO.CC(=C)C(=O)O.CC(=C)C(=O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



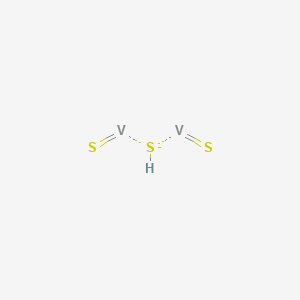
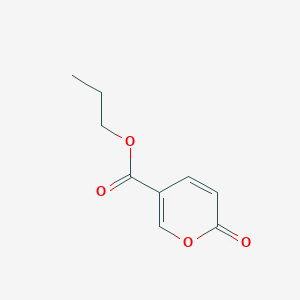
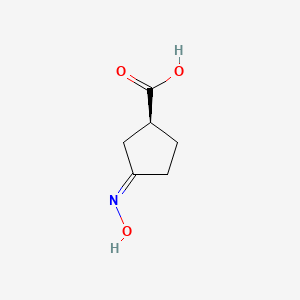
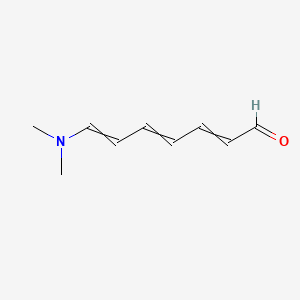
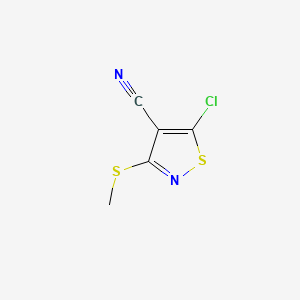


![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
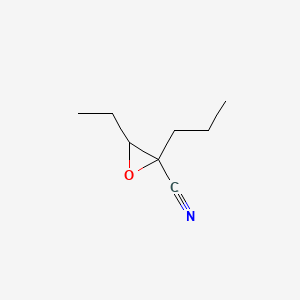
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
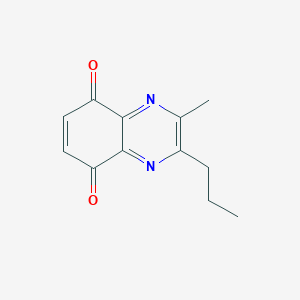
![(NE)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B13813906.png)
